

# An In-depth Technical Guide to Tamoxifen (CAS RN: 10540-29-1)

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## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336

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## Abstract

This technical guide provides a comprehensive overview of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). While the user initially inquired about CAS number 10540-41-7, extensive database searches have conclusively identified the correct CAS Registry Number for Tamoxifen as 10540-29-1. This document will proceed with the data pertaining to this confirmed CAS number. The guide summarizes the key physical, chemical, and toxicological properties of Tamoxifen. It delves into its mechanism of action, metabolic pathways, and pharmacokinetic profile. Furthermore, detailed experimental protocols for common assays and visualizations of relevant signaling pathways are provided to support researchers in their study of this significant therapeutic agent.

## Chemical and Physical Properties

Tamoxifen is a nonsteroidal triphenylethylene derivative with a complex pharmacological profile.<sup>[1][2]</sup> Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Registry Number	10540-29-1	[3][4]
IUPAC Name	(Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine	[5]
Molecular Formula	C <sub>26</sub> H <sub>29</sub> NO	[3]
Molecular Weight	371.52 g/mol	[3]
Appearance	White to off-white crystalline powder	[5][6]
Melting Point	96-98 °C	[7]
pKa	8.85	[8]
Solubility	Insoluble in water. Soluble in methanol, ethanol, propanol, propylene glycol, dimethyl sulfoxide (DMSO), and chloroform.	[4][6]
LogP	7.1	[9]

## Safety and Toxicology

Tamoxifen is classified as a known human carcinogen and requires careful handling.[10][11] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

Toxicological Data:

Parameter	Value	Species	Reference(s)
LD50 (Oral)	4100 mg/kg	Rat	[13]
Carcinogenicity	Known to be a human carcinogen (IARC Group 1)	Human	[10][11]
Reproductive Toxicity	May damage fertility or the unborn child.	[14]	

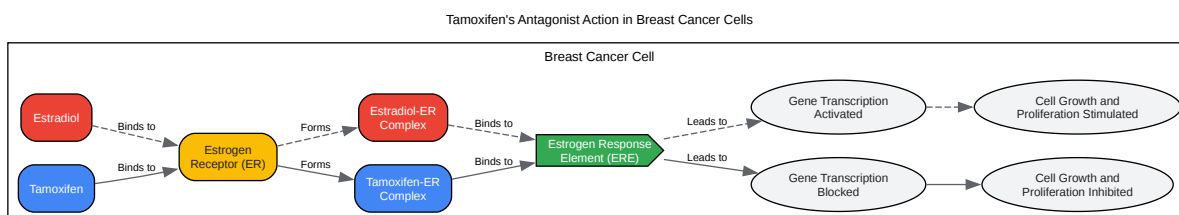
## Mechanism of Action and Pharmacology

Tamoxifen is a selective estrogen receptor modulator (SERM), exhibiting both estrogen antagonist and agonist effects depending on the target tissue.[1][2]

### Estrogen Receptor Modulation

In breast tissue, Tamoxifen acts as an estrogen receptor antagonist.[15][16] It competitively binds to estrogen receptors (ER $\alpha$  and ER $\beta$ ), preventing the binding of estradiol.[2][15] This Tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. However, the complex fails to recruit the necessary coactivators for gene transcription, leading to a blockade of estrogen-mediated cell growth and proliferation in hormone receptor-positive breast cancer cells.[2][17]

Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an estrogen agonist.[1][2] This tissue-specific activity is a key feature of SERMs.

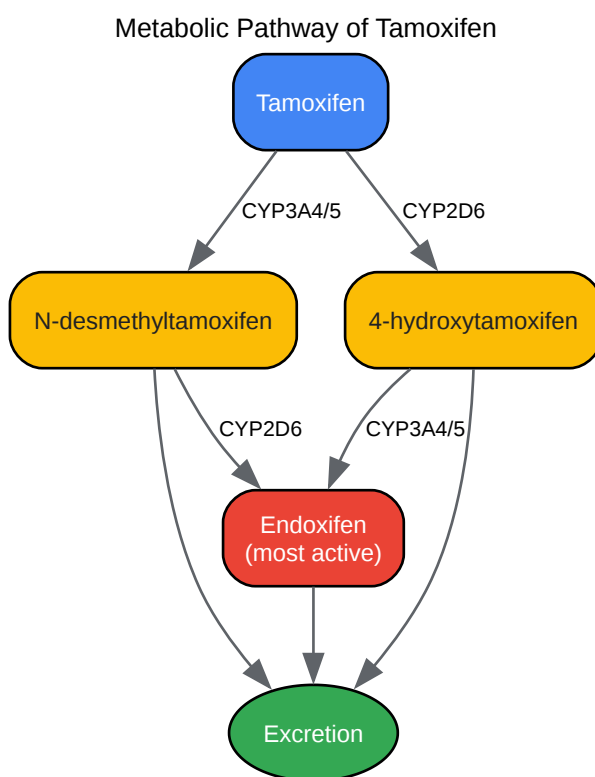


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Tamoxifen's antagonist action in breast cancer cells.

## Pharmacokinetics and Metabolism

Tamoxifen is administered orally and is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][18] The main metabolic pathways are N-demethylation and 4-hydroxylation.[18] These processes lead to the formation of several active metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and the most potent metabolite, endoxifen.[5][19] The activity of CYP2D6 and CYP3A4 is crucial for the conversion of Tamoxifen to its more active forms.[5] Genetic variations in these enzymes can lead to inter-individual differences in drug response.[20] Tamoxifen and its metabolites are primarily excreted in the feces.[8]



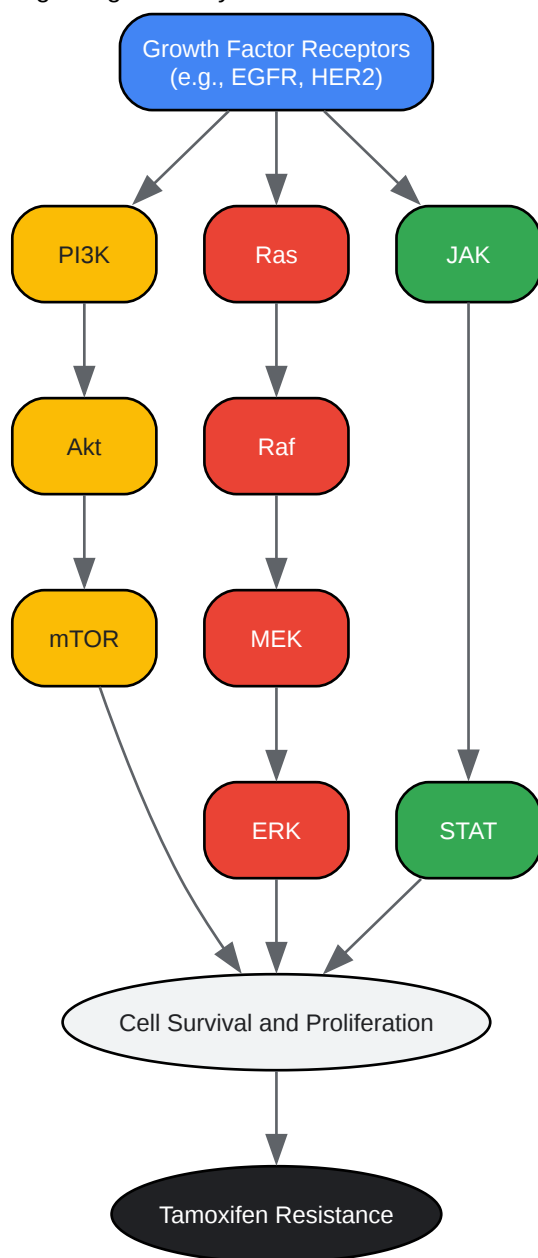
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Metabolic pathway of Tamoxifen.

## Signaling Pathways and Resistance

While Tamoxifen is highly effective, acquired resistance can develop. This is often associated with the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the ER-blocking effects of Tamoxifen. Key pathways implicated in Tamoxifen resistance include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[21]

Signaling Pathways in Tamoxifen Resistance



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Signaling pathways in Tamoxifen resistance.

## Experimental Protocols

### Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of Tamoxifen on the proliferation of breast cancer cell lines (e.g., MCF-7).

#### Materials:

- MCF-7 cells (or other ER-positive breast cancer cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Tamoxifen (dissolved in DMSO to create a stock solution)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

#### Procedure:

- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Tamoxifen Treatment:** Prepare serial dilutions of Tamoxifen from the stock solution in complete growth medium. After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the Tamoxifen dilutions (and a vehicle control with DMSO) to the respective wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- **MTT Addition:** After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.

## Analytical Methods

**Mass Spectrometry (MS):** High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for the quantitative analysis of Tamoxifen and its metabolites in biological samples.[22][23][24]

**Infrared (IR) Spectroscopy:** Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the Tamoxifen molecule and to study its interactions with other molecules.[25][26][27]

## Drug Interactions

Tamoxifen's metabolism can be affected by co-administration of other drugs, particularly those that inhibit or induce CYP2D6 and CYP3A4 enzymes.[28][29][30] For example, potent CYP2D6 inhibitors like certain selective serotonin reuptake inhibitors (SSRIs) can reduce the conversion of Tamoxifen to its active metabolite endoxifen, potentially decreasing its efficacy.[29] It is crucial for researchers and clinicians to be aware of potential drug interactions.[31]

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